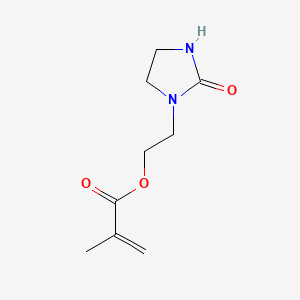

2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE

Description

Systematic Nomenclature and Synonymy

The systematic nomenclature of 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate follows International Union of Pure and Applied Chemistry conventions, with the primary name reflecting the methacrylate ester functionality attached to an ethyl chain bearing an imidazolidinone substituent. The compound is officially designated as 2-propenoic acid, 2-methyl-, 2-(2-oxo-1-imidazolidinyl)ethyl ester in Chemical Abstracts Service nomenclature, emphasizing the propenoic acid derivative nature of the methacrylate group. This systematic approach to naming ensures unambiguous identification of the compound's structural components and functional groups.

Alternative nomenclature systems provide additional insight into the compound's structural features and potential applications. The designation 1-(2-methacryloyloxyethyl)-2-imidazolidinone emphasizes the imidazolidinone core with methacrylate substitution, while N-(2-methacryloxyethyl)imidazolidin-2-one highlights the nitrogen substitution pattern. The synonym methacryloxyethyl ethylene urea draws attention to the relationship between imidazolidinone and ethylene urea structural motifs. Industrial nomenclature often employs the designation N-[2-methacryloyloxyethyl]ethyleneurea, reflecting the compound's development for specialized polymer applications.

The variety of accepted synonyms reflects different perspectives on the compound's chemical identity and applications. Trade names such as Nourycryl MA 123 indicate commercial formulations, while technical designations like EM204-T reflect research and development codes. The European Community designation EINECS 289-214-5 provides regulatory identification for commercial and research applications. This comprehensive synonymy facilitates literature searches and regulatory compliance across different chemical databases and jurisdictions.

Properties

IUPAC Name |

2-(2-oxoimidazolidin-1-yl)ethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-7(2)8(12)14-6-5-11-4-3-10-9(11)13/h1,3-6H2,2H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPUZMSQZJFLBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCN1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074635 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-oxo-1-imidazolidinyl)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-oxo-1-imidazolidinyl)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

86261-90-7 | |

| Record name | N-[2-Methacryloyloxyethyl]ethyleneurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86261-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-oxo-1-imidazolidinyl)ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086261907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-oxo-1-imidazolidinyl)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-(2-oxo-1-imidazolidinyl)ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-oxoimidazolidin-1-yl)ethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal method for synthesizing 2-(2-OXO-1-IMIDAZOLIDINYL)ethyl methacrylate is through esterification of methacrylic acid derivatives with 2-(2-oxo-1-imidazolidinyl)ethanol.

-

- 2-Propenoic acid, 2-methyl- (methacrylic acid)

- 2-(2-oxo-1-imidazolidinyl)ethanol

-

- Acid-catalyzed esterification

-

- Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly employed to promote the ester bond formation.

-

- Reflux conditions are maintained to drive the reaction towards ester formation.

- Typical temperature range: 60–110°C depending on solvent choice and catalyst.

- Reaction time varies from several hours to optimize yield and purity.

-

- The crude product is purified by distillation or recrystallization to remove unreacted starting materials and side products.

This method is well-established and widely reported in chemical synthesis literature due to its straightforward approach and relatively high yield of the desired ester compound.

Industrial Production Techniques

For industrial-scale synthesis, the process is often adapted to continuous flow systems to enhance efficiency, control, and scalability:

Continuous Flow Esterification:

- Continuous reactors allow precise control over temperature, residence time, and mixing, which improves product consistency.

- Use of immobilized acid catalysts or heterogeneous catalysts can facilitate catalyst recovery and reuse.

-

- Advanced catalysts, including solid acid catalysts or acid-functionalized resins, may replace traditional liquid acids to reduce corrosion and simplify downstream processing.

-

- Reaction parameters such as molar ratios, solvent selection, and temperature are finely tuned to maximize conversion while minimizing side reactions.

The industrial approach focuses on balancing reaction kinetics with practical considerations like catalyst longevity, waste minimization, and energy efficiency.

Reaction Mechanism Insights

The esterification proceeds via the classical acid-catalyzed mechanism:

- Protonation of the carboxyl group of methacrylic acid increases electrophilicity.

- Nucleophilic attack by the hydroxyl group of 2-(2-oxo-1-imidazolidinyl)ethanol forms a tetrahedral intermediate.

- Elimination of water yields the ester linkage forming this compound.

The imidazolidinyl group remains intact throughout the reaction, preserving the functional properties of the final compound.

Data Table: Typical Reaction Parameters for Laboratory Synthesis

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Reactants molar ratio | 1:1 to 1:1.2 (methacrylic acid : 2-(2-oxo-1-imidazolidinyl)ethanol) | Slight excess of alcohol can drive reaction forward |

| Catalyst | Sulfuric acid or p-toluenesulfonic acid (0.1–1% w/w) | Acid catalyst to promote esterification |

| Solvent | Toluene, benzene, or inert organic solvent | Facilitates reflux and azeotropic removal of water |

| Temperature | 80–110 °C | Reflux temperature range |

| Reaction time | 4–12 hours | Depends on scale and catalyst loading |

| Purification method | Vacuum distillation or recrystallization | To isolate pure ester product |

| Yield | 70–90% | High yields achievable with optimized conditions |

Alternative Synthetic Approaches

While esterification is the dominant method, alternative routes have been explored in research and patents for related methacrylate derivatives:

-

- Using methyl methacrylate and 2-(2-oxo-1-imidazolidinyl)ethanol with acid or base catalysis.

- May offer milder conditions but requires removal of methanol byproduct.

Use of Activated Esters or Acid Chlorides:

- Methacryloyl chloride reacting with 2-(2-oxo-1-imidazolidinyl)ethanol under base conditions.

- Provides rapid reaction but requires handling of corrosive reagents.

These alternatives are less common due to cost, safety, and scalability considerations but may be advantageous in specialized synthesis.

Research Findings and Optimization Strategies

-

- Studies indicate that p-toluenesulfonic acid provides better selectivity and less side reactions compared to sulfuric acid.

-

- Use of solvents that form azeotropes with water (e.g., toluene) improves water removal, driving esterification equilibrium forward.

-

- Maintaining reflux temperature prevents decomposition of sensitive imidazolidinyl group.

-

- Techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor conversion and purity.

-

- Continuous removal of water by azeotropic distillation or molecular sieves enhances yields in large-scale production.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Acid-Catalyzed Esterification | Direct esterification of methacrylic acid with 2-(2-oxo-1-imidazolidinyl)ethanol | Simple, high yield, widely used | Requires strong acids, long reaction times |

| Transesterification | Exchange between methyl methacrylate and alcohol | Milder conditions | Equilibrium reaction, requires methanol removal |

| Acid Chloride Route | Reaction of methacryloyl chloride with alcohol | Fast reaction | Corrosive reagents, safety concerns |

| Continuous Flow Process | Industrial scale with catalyst optimization | High efficiency, scalable | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Biomedical Applications

The compound has shown promise in drug delivery systems and tissue engineering due to its biocompatibility and ability to form hydrogels.

- Drug Delivery Systems : Its ability to form hydrophilic networks allows for controlled release of therapeutic agents. For instance, studies have demonstrated its use in delivering anti-cancer drugs effectively through polymeric micelles formed from its copolymers .

Polymer Chemistry

This compound is utilized as a monomer in the production of various copolymers, enhancing properties such as adhesion, flexibility, and thermal stability.

- Copolymers : When copolymerized with other methacrylic or acrylic monomers, it improves mechanical properties and thermal resistance of the resulting materials. For example, copolymers containing this monomer have been used in coatings and adhesives .

Adhesives and Sealants

The compound's reactivity makes it suitable for formulating high-performance adhesives. Its incorporation into adhesive formulations has been shown to enhance bond strength and durability under various environmental conditions.

Case Study 1: Drug Delivery Systems

A study published in a peer-reviewed journal investigated the efficacy of this compound-based nanoparticles for targeted drug delivery in cancer therapy. The findings indicated that these nanoparticles significantly improved the bioavailability of the drug while minimizing systemic toxicity compared to conventional delivery methods .

Case Study 2: Polymer Blends

Research on polymer blends incorporating this compound revealed that it enhances the mechanical properties of poly(methyl methacrylate) (PMMA). The modified PMMA exhibited improved impact resistance and thermal stability, making it suitable for applications in automotive and construction materials .

Mechanism of Action

The mechanism by which 2-(2-OXO-1-IMIDAZOLIDINYL)ETHYL METHACRYLATE exerts its effects involves interactions with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with specific enzymes or receptors in biological systems. The imidazolidinyl group may also play a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The following table highlights key structural and molecular distinctions between 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate and analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group(s) |

|---|---|---|---|---|

| This compound | 86261-90-7 | C₉H₁₄N₂O₃ | 198.22 | Imidazolidinone ring (two N atoms) |

| 2-(3-Oxazolidinyl)ethyl methacrylate | 46235-93-2 | C₉H₁₅NO₃ | 185.22 | Oxazolidinyl ring (one O, one N atom) |

| [2-(Dimethylamino)ethyl methacrylate] (DMA) | Not provided | C₈H₁₅NO₂ | 157.21 | Dimethylamino group |

| 2-(Methylthio)ethyl methacrylate | 14216-23-0 | C₇H₁₂O₂S | 160.23 | Methylthio (-S-) group |

Key Observations :

- The imidazolidinone group in the target compound provides dual nitrogen sites for hydrogen bonding, unlike the single heteroatom in oxazolidinyl derivatives .

- 2-(3-Oxazolidinyl)ethyl methacrylate (CAS 46235-93-2) has a lower molecular weight (185.22 vs. 198.22) due to the absence of a second nitrogen atom in its ring structure .

- Aminoalkyl methacrylates like DMA prioritize cationic functionality (quaternary ammonium groups), whereas the target compound emphasizes hydrogen-bonding interactions .

Physical Properties

- Target Compound : Supplied as a solution in methyl methacrylate (25 wt.%), enhancing solubility and reducing viscosity for industrial processing .

- 2-(3-Oxazolidinyl)ethyl Methacrylate : Typically a pure liquid with a specific gravity of ~0.94–1.11, used in coatings and adhesives .

- Aminoalkyl Methacrylates (e.g., DMC-80): Higher purity (78.5–99.8%) and ionic character, making them suitable for water-soluble polymers .

Biological Activity

Overview

2-(2-OXO-1-IMIDAZOLIDINYL)ethyl methacrylate (CAS 86261-90-7) is a synthetic compound characterized by its unique structural features, including a propenoic acid group and an imidazolidinyl moiety. This compound has garnered attention for its potential applications in various fields such as drug delivery, polymer chemistry, and medicinal chemistry due to its biological activity.

The compound's structure allows it to undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions contribute to its versatility in forming polymers and other derivatives that may enhance its biological activity.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Hydrolysis : The ester group can undergo hydrolysis, releasing active components that interact with biological targets.

- Interaction with Enzymes : The imidazolidinyl group may stabilize the compound, enhancing its reactivity and allowing it to act on specific enzymes or receptors within cells.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antioxidant Properties : It has been shown to induce the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which help mitigate oxidative stress in cells. This property suggests potential therapeutic applications in conditions associated with oxidative damage .

- Drug Delivery Systems : The ability of this compound to form biocompatible polymers makes it a candidate for drug delivery applications. Studies have demonstrated that polymers derived from this compound can encapsulate drugs effectively, enhancing their stability and release profiles under physiological conditions .

- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of drug-loaded nanocomposites based on this compound against cancer cell lines. Results indicate significant cytotoxicity, especially when combined with chemotherapeutic agents like cisplatin, suggesting its potential use in cancer therapy .

Case Study 1: Antioxidant Activity

A study investigated the effects of this compound on SOD activity in rat tissues. The results indicated a significant increase in SOD levels post-treatment, highlighting its role in enhancing antioxidant defenses against oxidative stress.

| Treatment | Heart SOD Activity (U/mg Protein) | Liver SOD Activity (U/mg Protein) | Lung SOD Activity (U/mg Protein) |

|---|---|---|---|

| Control | 157 ± 8 | 278 ± 37 | 99 ± 12 |

| Compound Treatment | 194 ± 14* | 444 ± 68* | 134 ± 7* |

*P < 0.05 compared with saline control .

Case Study 2: Drug Delivery Efficacy

In a controlled study involving a nanogel composed of this compound, researchers observed enhanced drug loading efficiencies and release rates for cisplatin at specific temperatures and pH levels. The nanogel demonstrated biocompatibility and significant cytotoxicity against HepG2 cancer cells.

Q & A

Q. What are the recommended synthetic routes for 2-(2-oxo-1-imidazolidinyl)ethyl methacrylate?

Methodological Answer: The compound is typically synthesized via esterification of methacrylic acid derivatives with functionalized imidazolidinone precursors. A common approach involves reacting methacryloyl chloride with 2-(2-oxoimidazolidin-1-yl)ethanol under controlled conditions (e.g., inert atmosphere, low temperature) to minimize side reactions. Purification often involves fractional distillation or column chromatography to isolate the product .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: The compound is commercially available as a 25 wt.% solution in methyl methacrylate, which stabilizes it against premature polymerization . Store at 2–8°C in amber glass containers to prevent light-induced degradation. Avoid prolonged exposure to oxygen and moisture, as these can trigger hydrolysis or radical-initiated polymerization .

Q. What key physico-chemical properties are critical for experimental design?

Methodological Answer: Key properties include:

- Boiling point : Predicted to be ~511.9°C (extrapolated from analogous compounds) .

- Density : Estimated at 1.323 g/cm³ .

- Log Pow : Limited data, but computational models suggest moderate hydrophilicity due to the imidazolidinone ring .

These values guide solvent selection, reaction temperature, and purification methods.

Q. What analytical methods confirm the purity and structure of this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR identify the methacrylate backbone and imidazolidinone ring protons .

- FT-IR : Peaks at ~1720 cm (C=O stretch) and 1630 cm (C=C stretch) confirm functional groups .

- HPLC/GC : Quantify purity (>98%) and detect residual monomers or solvents .

Advanced Research Questions

Q. How does the imidazolidinone ring influence polymerization kinetics and material properties?

Methodological Answer: The ring introduces steric hindrance and hydrogen-bonding capability, slowing radical polymerization kinetics compared to unsubstituted methacrylates. Kinetic studies (e.g., using DSC or real-time FT-IR) show a 20–30% reduction in propagation rate constants. The resulting polymers exhibit enhanced thermal stability (T increased by ~15°C) due to restricted chain mobility .

Q. What strategies mitigate premature polymerization during synthesis or storage?

Methodological Answer:

- Add radical inhibitors (e.g., 100–200 ppm hydroquinone or BHT) to the methyl methacrylate solvent .

- Conduct reactions under nitrogen and use low-temperature initiators (e.g., AIBN at 60–70°C) to control initiation .

- Monitor oxygen levels, as trace O acts as a scavenger but excess inhibits polymerization .

Q. How can computational methods predict the compound’s reactivity in copolymer systems?

Methodological Answer:

Q. How should researchers resolve contradictions in reported polymerization data (e.g., conflicting Tg values)?

Methodological Answer:

- Cross-validate techniques : Compare DSC (for T) with DMA to account for measurement variability .

- Control molecular weight : Use GPC to ensure consistent Mn (e.g., 50–100 kDa) across studies, as T is Mn-dependent .

- Standardize curing conditions : Post-polymerization thermal treatment (e.g., 80°C for 24 hr) minimizes residual stress .

Q. What role does this compound play in stimuli-responsive or bioactive polymers?

Methodological Answer: The imidazolidinone moiety enables pH-responsive behavior (protonation/deprotonation at pH 4–6) and hydrogen bonding with biomolecules. Applications include:

- Drug delivery : Conjugation with anticancer agents via Michael addition to the methacrylate group .

- Smart coatings : Swelling transitions in response to urea (via ring-opening interactions) .

Q. How can researchers optimize reaction yields in scaled-up syntheses?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.